molecular formula C18H10N2O3 B13727025 10-Nitroindolo[3,2,1-kl]phenoxazine

10-Nitroindolo[3,2,1-kl]phenoxazine

Cat. No.: B13727025
M. Wt: 302.3 g/mol
InChI Key: PYSZBPULUAYJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Nitroindolo[3,2,1-kl]phenoxazine is an organic compound with the molecular formula C18H10N2O3 It is a derivative of phenoxazine, characterized by the presence of a nitro group at the 10th position and an indole moiety fused to the phenoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Nitroindolo[3,2,1-kl]phenoxazine typically involves the following steps:

    Formation of the Phenoxazine Core: The phenoxazine core can be synthesized by the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield.

    Fusion with Indole: The indole moiety is fused to the phenoxazine core through a cyclization reaction, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 10-Nitroindolo[3,2,1-kl]phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitro group can be substituted by nucleophiles under basic conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products:

Scientific Research Applications

10-Nitroindolo[3,2,1-kl]phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Nitroindolo[3,2,1-kl]phenoxazine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can interact with proteins, altering their function and leading to various biological effects. The nitro group plays a crucial role in these interactions, contributing to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    Phenoxazine: The parent compound, lacking the nitro and indole groups.

    10-Aminoindolo[3,2,1-kl]phenoxazine: A reduced form with an amino group instead of a nitro group.

    Indolo[3,2,1-kl]phenoxazine: Lacking the nitro group.

Uniqueness: 10-Nitroindolo[3,2,1-kl]phenoxazine is unique due to the presence of both the nitro group and the indole moiety. These functional groups impart distinct chemical and biological properties, making it more reactive and versatile compared to its analogs. The nitro group enhances its electron-withdrawing capability, while the indole moiety contributes to its structural rigidity and planarity, facilitating efficient interactions with molecular targets .

Properties

Molecular Formula

C18H10N2O3

Molecular Weight

302.3 g/mol

IUPAC Name

5-nitro-13-oxa-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaene

InChI

InChI=1S/C18H10N2O3/c21-20(22)11-8-9-14-13(10-11)12-4-3-7-17-18(12)19(14)15-5-1-2-6-16(15)23-17/h1-10H

InChI Key

PYSZBPULUAYJSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)[N+](=O)[O-])C5=C3C(=CC=C5)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.